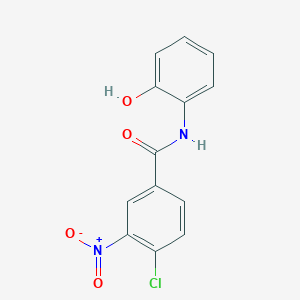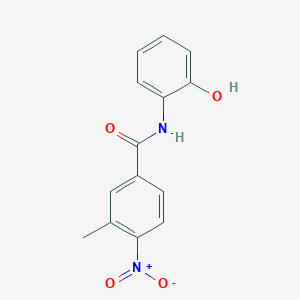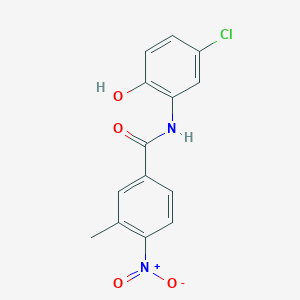![molecular formula C30H28N2O2 B3859083 8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE](/img/structure/B3859083.png)
8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE
Übersicht
Beschreibung
8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, chemistry, and industry .
Vorbereitungsmethoden
The synthesis of 8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE involves multiple steps. One common method starts with the preparation of quinolin-8-ol, which is then reacted with ethyl chloroacetate in the presence of potassium carbonate to form quinolyl ether. This intermediate is further reacted with hydrazine hydrate under reflux conditions to obtain the final compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .
Wissenschaftliche Forschungsanwendungen
8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it might induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-({2,3,5,6-TETRAMETHYL-4-[(QUINOLIN-8-YLOXY)METHYL]PHENYL}METHOXY)QUINOLINE include other quinoline derivatives such as:
Quinolin-8-ol: Known for its antimicrobial properties.
Chloroquine: Used as an antimalarial drug.
Camptothecin: A potent anticancer agent
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .
Eigenschaften
IUPAC Name |
8-[[2,3,5,6-tetramethyl-4-(quinolin-8-yloxymethyl)phenyl]methoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O2/c1-19-20(2)26(18-34-28-14-6-10-24-12-8-16-32-30(24)28)22(4)21(3)25(19)17-33-27-13-5-9-23-11-7-15-31-29(23)27/h5-16H,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRLTHAQPGXTEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1COC2=CC=CC3=C2N=CC=C3)C)C)COC4=CC=CC5=C4N=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-methylphenyl)sulfonyl]-2-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3859003.png)
![3-(difluoromethylsulfonyl)-4-(4-methoxyanilino)-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide](/img/structure/B3859011.png)
![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B3859013.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(5-nitrofuran-2-yl)methanimine](/img/structure/B3859027.png)
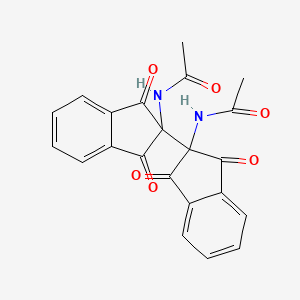
![4-[phenyl(1-piperidinyl)methyl]-1(2H)-phthalazinone](/img/structure/B3859041.png)
![5-benzyl-2,2-dioxo-3,4-dihydro-1H-thiopyrano[4,3-b]indole-8-carboxylic acid](/img/structure/B3859048.png)
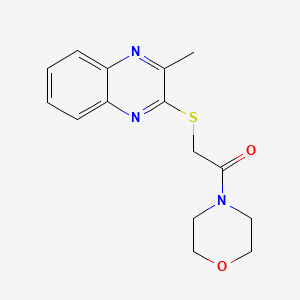
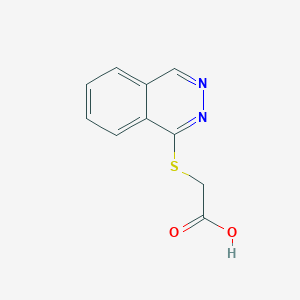
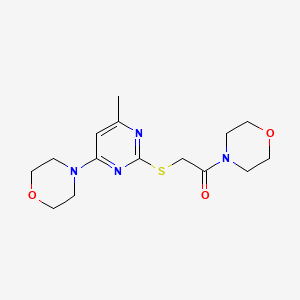
![(NZ)-N-[[3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]hydroxylamine](/img/structure/B3859079.png)
